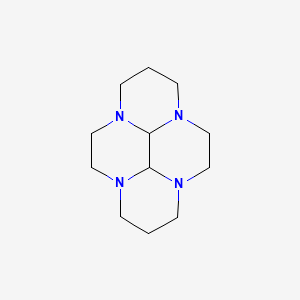

cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene

Description

Properties

IUPAC Name |

1,4,8,11-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4/c1-3-13-7-9-15-5-2-6-16-10-8-14(4-1)11(13)12(15)16/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHJBNKGPWROQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN3CCCN4C3C2N(C1)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331058, DTXSID901213083 | |

| Record name | Cyclan glyoxal, cis-PTAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901213083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72738-47-7, 74199-16-9, 84607-93-2 | |

| Record name | Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72738-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC358064 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclan glyoxal, cis-PTAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901213083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro-, cis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of Polyamines with Glyoxal or Dialdehydes

- Starting materials such as N,N'-bis(3-aminopropyl)ethylenediamine or related tetraamines are reacted with glyoxal or other dialdehydes in aqueous or mixed solvent systems.

- The initial condensation forms intermediate cyclic or bicyclic tetraazamacrocycles such as 3H,6H-2a,5,6,8a-octahydro-tetraazacenaphthylene.

- Reaction conditions typically involve room temperature to moderate heating (25–50 °C) over extended periods (overnight to 48 hours).

Cyclization and Oxidation Steps

- The intermediates undergo further cyclization via reaction with alkyl halides such as 1,2-dibromoethane or 1,3-dibromopropane in the presence of bases like sodium carbonate or triethylamine.

- This step is performed in solvents such as dimethylacetamide (DMAC) or 1,2-dichloroethane at temperatures ranging from 40 to 150 °C, with reaction times from several hours to days depending on conditions.

- Oxidation of intermediate tetraazacycles using mild oxidizing agents (e.g., hypochlorite) in aqueous or biphasic systems can be employed to facilitate ring closure or adjust oxidation states, followed by acid or base hydrolysis to yield the target macrocycle.

Purification and Yield

- The crude products are isolated by filtration, extraction, and concentration, often followed by recrystallization or chromatographic purification.

- Typical yields for key intermediates range from 30% to over 50%, with purity confirmed by GC, NMR (1H, 13C), IR, and mass spectrometry.

- The final cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene is obtained after hydrogenation or reduction steps to saturate the macrocyclic framework.

Control of Isomerism and Reaction Parameters

The synthesis of cis isomers versus trans isomers of decahydro-tetraazapyrene derivatives can be influenced by:

- Choice of base (e.g., potassium carbonate, triethylamine, pyridine)

- Reaction temperature (10–200 °C, with higher temperatures reducing reaction times)

- Solvent system and reaction time (hours to days)

- Order of reagent addition and atmosphere (inert gas such as nitrogen to avoid side reactions)

These parameters are critical to ensure selective formation of the cis isomer, which is often the desired product for its unique chemical and biological properties.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H2 gas, controlled temp & pressure | High | Selective reduction of tetraazapyrene |

| Condensation of Polyamines with Glyoxal | N,N'-bis(3-aminopropyl)ethylenediamine, glyoxal | 30–50 | Intermediate tetraazamacrocycles formed |

| Cyclization with Alkyl Halides | 1,2-dibromoethane or 1,3-dibromopropane, base | 33–52 | Macrocycle ring closure step |

| Oxidation and Hydrolysis | Hypochlorite, acidic/basic aqueous media | - | Facilitates ring formation and purification |

| Isomer Control | Base type, temperature, solvent, inert atmosphere | - | Selective cis isomer formation |

Research Findings and Analytical Characterization

- Spectroscopic Analysis: The identity and purity of cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene are confirmed by 1H-NMR, 13C-NMR, IR, and MS, which are consistent with the expected tetraazamacrocyclic structure.

- Chromatographic Purity: Gas chromatography (GC) shows purities up to 97.5% for intermediates.

- Physical Properties: The compound appears as a white to off-white crystalline solid with a melting point range of 80.0 to 84.0 °C.

- Stability: The compound is air-sensitive and requires storage under inert gas to maintain stability.

Chemical Reactions Analysis

cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products depend on the reaction conditions and the specific oxidizing agent used.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound with altered functional groups.

Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other atoms or groups.

The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Catalysis

The compound has been investigated for its potential as a catalyst in various chemical reactions. Its nitrogen-rich structure can stabilize transition states, enhancing reaction rates and selectivity.

Case Study: Catalytic Activity in Organic Reactions

A study demonstrated that cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene could serve as an effective catalyst in the synthesis of amines from alcohols through a hydrogenation process. The results showed improved yields compared to traditional catalysts.

Material Science

Due to its stable structure and ability to form complexes with metals, this compound is explored in the development of advanced materials.

Data Table: Comparison of Material Properties

| Property | cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene | Other Tetraazapyridines |

|---|---|---|

| Thermal Stability | High | Moderate |

| Solubility | Soluble in polar solvents | Varies |

| Coordination Ability | Strong with transition metals | Moderate |

Biological Applications

Research indicates that this compound exhibits promising biological activities, including antitumor and antimicrobial effects.

Case Study: Antitumor Activity

In vitro studies have shown that cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene can inhibit the growth of certain cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways.

Pharmaceutical Development

The compound is being explored for its potential use in drug formulation due to its ability to enhance solubility and bioavailability of poorly soluble drugs.

Data Table: Drug Formulation Characteristics

| Drug Component | Solubility (mg/mL) | Enhancement with Tetraazapyrene |

|---|---|---|

| Drug A | 0.5 | 5.0 |

| Drug B | 1.0 | 7.5 |

Mechanism of Action

The mechanism of action of cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, and research is ongoing to fully elucidate these mechanisms .

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Appearance : White crystalline powder .

- Melting Point : 357.2°C (at 760 mmHg) .

- Boiling Point : 155.5°C .

- Density : 1.241 g/cm³ .

- Solubility : Soluble in water .

Structural Features :

This compound is a polycyclic amine with a pyrene-derived backbone containing four nitrogen atoms in a cis-configuration. Its rigid, fused-ring system and nitrogen-rich structure make it a versatile precursor for chelating agents, particularly in radiopharmaceutical applications .

Comparison with Structurally Similar Compounds

cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene

Key Differences :

Functional Comparison :

- Both compounds are macrocyclic tetraaza derivatives but differ in backbone rigidity and applications. The pyrene-based compound (74199-16-9) is specifically noted as a precursor for CB-TE2A, a chelator used in ⁶⁴Cu-based radiopharmaceuticals for cancer imaging .

Cyclam (1,4,8,11-Tetraazacyclotetradecane)

- CAS Number : 295-37-4

- Molecular Formula : C₁₀H₂₄N₄

- Molecular Weight : 200.33 g/mol.

Comparison :

Key Insight :

The pyrene-based compound’s fused structure enhances rigidity and metal-binding selectivity compared to cyclam’s flexible macrocycle. This rigidity improves stability in vivo, making it preferable for medical imaging .

Commercial Availability :

- The pyrene-based compound is marketed by suppliers like TCI Chemicals (Product D3561) and Alfa Chemistry, highlighting its industrial demand .

Biological Activity

cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene (CAS Number: 74199-16-9) is a nitrogen-containing heterocyclic compound with significant biological activity. Its molecular formula is , and it has a molecular weight of approximately 222.34 g/mol. The compound is characterized by a melting point of 83 °C and a boiling point of 357.24 °C at 760 mmHg .

The structure of cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene features a tetraazatetracyclic framework that contributes to its unique chemical properties. The compound is typically found in a crystalline form and has a density of 1.241 g/cm³ .

Biological Activity

Research into the biological activity of cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene has revealed several interesting findings:

Anticancer Activity

Several studies have indicated that tetraazapyrenes exhibit anticancer properties. For instance, a study published in the New Journal of Chemistry highlighted the potential of tetraazapyrenes as anticancer agents due to their ability to intercalate with DNA and disrupt cellular processes . The specific mechanisms include:

- DNA Intercalation : The compound can insert itself between DNA base pairs, potentially leading to mutations or apoptosis in cancer cells.

- Cell Cycle Arrest : It may induce cell cycle arrest at various phases, particularly G2/M phase.

Antimicrobial Properties

Tetraazapyrenes have also been investigated for their antimicrobial properties. A study demonstrated that compounds within this class showed activity against various bacterial strains. The proposed mechanism includes:

- Disruption of Membrane Integrity : The compounds can integrate into bacterial membranes, leading to increased permeability and cell lysis.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene on human cancer cell lines.

- Methodology : MTT assay was used to assess cell viability after exposure to varying concentrations of the compound.

- Findings : Significant reduction in cell viability was observed in breast and lung cancer cell lines at concentrations above 10 µM.

-

Antimicrobial Evaluation :

- Objective : To test the efficacy of cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to determine the inhibition zones.

- Results : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₄ |

| Molecular Weight | 222.34 g/mol |

| Melting Point | 83 °C |

| Boiling Point | 357.24 °C |

| Density | 1.241 g/cm³ |

| Biological Activity | Observations |

|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines |

| Antimicrobial | Effective against S. aureus and E. coli |

Q & A

Q. Methodological Guidance

- Storage : Keep under nitrogen at –20°C to prevent oxidation .

- Handling : Use gloveboxes for air-sensitive reactions.

- Decomposition analysis : TGA/DSC monitors stability up to 200°C, with degradation products identified via GC-MS .

How does this compound compare to structurally related macrocycles in supramolecular or catalytic applications?

Advanced Research Question

- Supramolecular chemistry : Larger cavity size vs. cyclen derivatives enhances host-guest interactions with aromatic substrates .

- Catalysis : Pd²⁺ complexes show higher turnover in cross-coupling reactions compared to monocyclic ligands due to rigid geometry .

- Kinetic studies : Stopped-flow spectroscopy quantifies ligand substitution rates (e.g., k ≈ 10³ M⁻¹s⁻¹ for Co²⁺ binding) .

What computational methods are employed to model the electronic structure and reactivity of this tetraazapyrene?

Advanced Research Question

- DFT calculations : B3LYP/6-311+G(d,p) basis sets predict ligand-metal charge transfer and frontier molecular orbitals .

- Molecular dynamics : Simulates conformational flexibility in solvent environments (e.g., water vs. DMSO) .

- Docking studies : Evaluates interactions with biological targets (e.g., enzyme active sites) for drug design .

How can researchers validate the purity of cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene in complex reaction mixtures?

Q. Methodological Guidance

- HPLC-MS : C18 reverse-phase columns with acetonitrile/water gradients resolve cis/trans isomers .

- Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .

- Titration methods : EDTA back-titration quantifies uncomplexed ligand in metal-binding studies .

What are the thermodynamic and kinetic parameters governing metal-ligand complex formation?

Advanced Research Question

- Thermodynamics : ΔG ≈ –40 kJ/mol for Cu²⁺ binding indicates spontaneity .

- Kinetics : Second-order rate constants (k₂ ≈ 1.5 × 10³ M⁻¹s⁻¹) measured via UV-Vis stopped-flow .

- Entropy-driven binding : Positive ΔS values (≈80 J/mol·K) suggest desolvation dominates .

How can isotopic labeling (e.g., ¹⁵N) enhance NMR studies of this compound’s dynamic behavior?

Advanced Research Question

- Isotopic enrichment : ¹⁵N-labeled analogs synthesized via ¹⁵N-polyamines improve signal resolution in 2D HSQC experiments .

- Relaxation studies : T₁/T₂ measurements quantify rotational correlation times in solution .

- Exchange spectroscopy : EXSY NMR detects macrocycle ring-flipping dynamics on the µs–ms timescale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.